2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol
Overview
Description
2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms at the 3 and 5 positions of the triazole ring and an ethan-1-ol group attached to the nitrogen atom at the 1 position of the triazole ring. Triazoles are known for their diverse biological activities and are used in various fields including medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dichloro-1H-1,2,4-triazole with ethylene oxide under basic conditions. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chlorine atoms on the triazole ring can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting microbial infections.
Industry: The compound is used in the development of new materials with specific properties, such as corrosion resistance and thermal stability
Mechanism of Action
The mechanism of action of 2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. This is particularly relevant in its antimicrobial and antifungal activities, where the compound inhibits the growth of microorganisms by interfering with their metabolic processes .
Comparison with Similar Compounds
2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol can be compared with other triazole derivatives, such as:
1,2,4-Triazole: A parent compound with a similar structure but lacking the chlorine atoms and ethan-1-ol group.
3,5-Dichloro-1H-1,2,4-triazole: Similar to the compound but without the ethan-1-ol group.
2-(1H-1,2,4-Triazol-1-yl)ethanol: Similar but without the chlorine atoms on the triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-(3,5-dichloro-1,2,4-triazol-1-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl2N3O/c5-3-7-4(6)9(8-3)1-2-10/h10H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWDSBNSSXAUSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N1C(=NC(=N1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631794 | |
Record name | 2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61531-88-2 | |
Record name | 2-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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